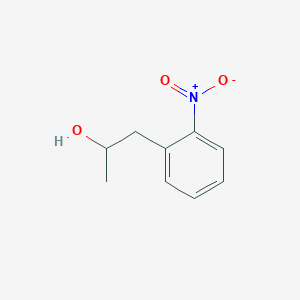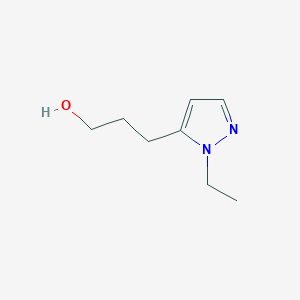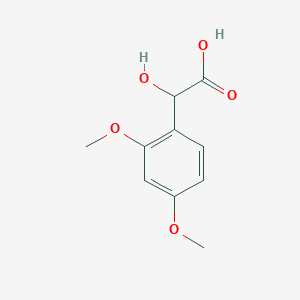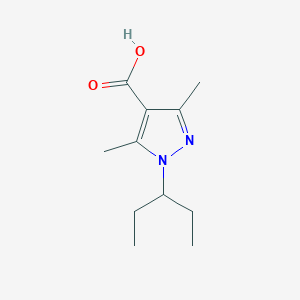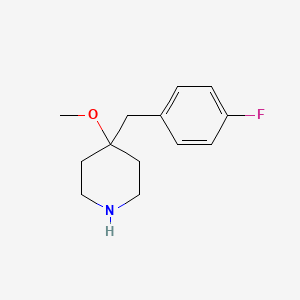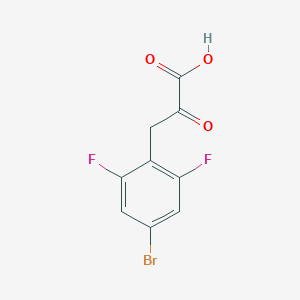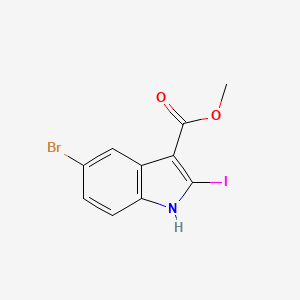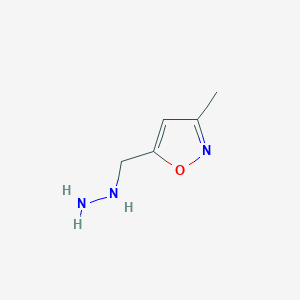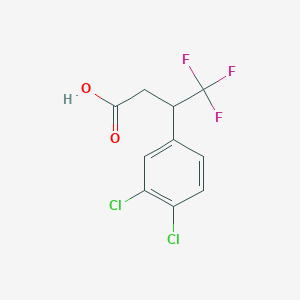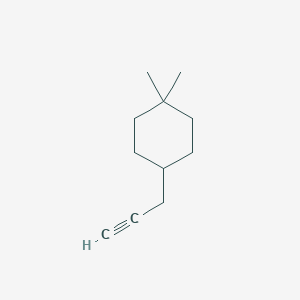
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structureThe molecular formula of this compound is C11H18, and it has a molecular weight of 150.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the cyclization of prop-2-yn-1-ones using palladium-catalyzed [4+1] cyclization . This reaction is typically carried out under specific conditions, including the use of aryl amine and water as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce different hydrocarbons.
Scientific Research Applications
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in catalytic reactions, it may act as a ligand to facilitate the reaction process .
Comparison with Similar Compounds
1,4-Dimethyl-2-(2-methylpropyl)cyclohexane: This compound has a similar cyclic structure but different substituents.
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: Another compound with a similar backbone but different functional groups.
Uniqueness: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C11H18 |
|---|---|
Molecular Weight |
150.26 g/mol |
IUPAC Name |
1,1-dimethyl-4-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-5-10-6-8-11(2,3)9-7-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
PAXVRWHPZPDUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


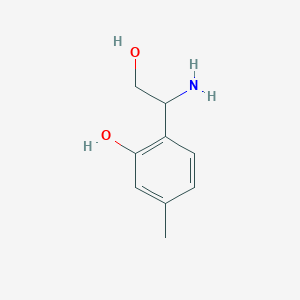

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
